cob(III)yrinic acid
Description
Properties
Molecular Formula |
C45H59CoN4O14+2 |
|---|---|
Molecular Weight |
938.9 g/mol |
IUPAC Name |
cobalt(3+);3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid |
InChI |
InChI=1S/C45H60N4O14.Co/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H8,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |
InChI Key |
SXATWJGWOIKDIW-OKJGWHJPSA-M |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O.[Co+3] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O)C)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)O.[Co+3] |
Synonyms |
cobyrinic acid |
Origin of Product |
United States |
Biosynthetic Pathways to Cob Iii Yrinic Acid
Overview of De Novo Cobalamin Synthesis
The de novo biosynthesis of cobalamin is a lengthy process, requiring up to 30 enzymatic steps to construct the complex corrin (B1236194) ring and attach the upper and lower ligands. mdpi.comasm.org Both the aerobic and anaerobic pathways begin with the common precursor, uroporphyrinogen III, which is also the starting point for the synthesis of other essential tetrapyrroles like heme, chlorophyll, and siroheme. wikipedia.orgnih.govrsc.org
The two pathways diverge significantly in their initial steps, particularly concerning the timing of cobalt insertion. wikipedia.orgnih.gov In the aerobic pathway, found in organisms such as Pseudomonas denitrificans, cobalt is inserted at a late stage of the synthesis, after the corrin ring has been substantially modified. wikipedia.orgresearchgate.net Conversely, the anaerobic pathway, characteristic of bacteria like Salmonella typhimurium and Bacillus megaterium, incorporates cobalt at a much earlier point, before the final ring contraction. wikipedia.orgnih.gov Despite these initial differences, the two pathways converge at the intermediate cob(II)yrinic acid a,c-diamide, and the subsequent steps to complete the cobalamin molecule are chemically similar. wikipedia.orgnih.gov
Aerobic Pathway Elucidation Leading to Cob(III)yrinic Acid
The aerobic pathway for cobalamin biosynthesis has been extensively studied, with all the enzymes and intermediates leading to cob(III)yrinic acid being well-characterized. This pathway is defined by its requirement for oxygen and the late insertion of the central cobalt ion.
The journey to cob(III)yrinic acid begins with uroporphyrinogen III, the first macrocyclic intermediate common to all tetrapyrrole biosynthesis. wikipedia.orgnih.gov This molecule is synthesized from 5-aminolevulinic acid through a series of enzymatic reactions. wikipedia.org From uroporphyrinogen III, the pathway to cobalamin diverges from that of heme and chlorophyll through a series of unique enzymatic modifications. wikipedia.org
Following the formation of uroporphyrinogen III, the aerobic pathway involves a cascade of methylation and decarboxylation reactions. A series of S-adenosyl-L-methionine (SAM)-dependent methyltransferases sequentially add methyl groups to the macrocycle. asm.orgwikipedia.org These modified intermediates are named sequentially as precorrin-1, precorrin-2 (B1239101), and so on, indicating the number of added methyl groups. wikipedia.org In total, eight methyl groups are added during the transformation of uroporphyrinogen III into the corrin ring of cobyric acid. researchgate.net One of the key decarboxylation events occurs at the acetic acid side chain on ring D, which is converted to a methyl group. wikipedia.org
Key Intermediates in the Aerobic Pathway
| Intermediate | Key Modification |
|---|---|
| Uroporphyrinogen III | Starting macrocycle |
| Precorrin-1 | 1st Methylation |
| Precorrin-2 | 2nd Methylation |
| Precorrin-3A | 3rd Methylation |
| Precorrin-3B | Hydroxylation and lactone formation |
| Precorrin-4A | Ring contraction and 4th methylation |
| Precorrin-4B | Intermediate |
| Precorrin-5 | 5th Methylation |
| Precorrin-6A | 6th Methylation and deacetylation |
| Precorrin-6B | Reduction of a double bond |
| Precorrin-8X | 7th and 8th Methylations and decarboxylation |
| Hydrogenobyrinic acid | Methyl group migration |
A crucial and fascinating step in the aerobic pathway is the contraction of the porphyrin-like macrocycle into the characteristic corrin ring. This process involves the extrusion of the C-20 atom and its attached methyl group from the macrocycle, which is released as acetic acid. nih.gov In the aerobic pathway, this ring contraction is facilitated by molecular oxygen. The enzyme CobG hydroxylates precorrin-3 at the C-20 position, leading to the formation of a γ-lactone intermediate, precorrin-3x. acs.org The subsequent enzyme, CobJ, then catalyzes the methylation at C-17 and mediates the rearrangement that results in the contracted corrin ring of precorrin-4. acs.org
In the aerobic pathway, the insertion of cobalt is a late event, occurring after the formation of hydrogenobyrinic acid. researchgate.net The enzyme CobB first converts two of the carboxylic acid groups of hydrogenobyrinic acid into primary amides, forming hydrogenobyrinic acid a,c-diamide. wikipedia.orgexpasy.orgqmul.ac.uk This molecule is the specific substrate for the cobaltochelatase, a multi-component enzyme comprised of CobN, CobS, and CobT. researchgate.netexpasy.org This enzyme complex, often referred to as CobNST, utilizes ATP to insert a Co(II) ion into the macrocycle, yielding cob(II)yrinic acid a,c-diamide. wikipedia.orgexpasy.orgresearchgate.net The cobalt is subsequently oxidized to the Co(III) state.
Anaerobic Pathway Elucidation Leading to Cob(III)yrinic Acid
The anaerobic pathway to cob(III)yrinic acid, found in organisms like Bacillus megaterium, differs fundamentally from the aerobic route in its initial stages, most notably in its independence from molecular oxygen and the early timing of cobalt insertion. nih.govpnas.org
In this pathway, cobalt is inserted into precorrin-2, a much earlier intermediate in the biosynthetic sequence. nih.govpnas.org The enzyme responsible for this early cobalt insertion is CbiK. nih.gov Following cobalt chelation, the subsequent series of methylation, reduction, and rearrangement reactions occur on the cobalt-containing intermediates. pnas.org Despite the different order of events, many of the enzymes in the latter part of the anaerobic pathway share similarities with their aerobic counterparts. pnas.org The anaerobic pathway also culminates in the formation of cobyrinic acid, which is then further processed to cobalamin. nih.govnih.gov The complete enzymatic sequence from uroporphyrinogen III to cobyrinic acid in the anaerobic pathway has been elucidated, identifying all the intermediates and the corresponding enzymes. nih.govpnas.org
Comparison of Aerobic and Anaerobic Pathways
| Feature | Aerobic Pathway | Anaerobic Pathway |
|---|---|---|
| Oxygen Requirement | Required | Not required |
| Cobalt Insertion Stage | Late (into Hydrogenobyrinic acid a,c-diamide) | Early (into Precorrin-2) |
| Cobaltochelatase | CobNST complex (ATP-dependent) | CbiK |
| Key Organisms | Pseudomonas denitrificans | Salmonella typhimurium, Bacillus megaterium |
Early Cobalt Insertion Precursors
In the anaerobic biosynthesis of cob(III)yrinic acid, cobalt is introduced into the macrocycle early in the pathway. The initial precursor, uroporphyrinogen III, undergoes two S-adenosyl-L-methionine (SAM)-dependent methylation reactions at positions C-2 and C-7 to form precorrin-2. nih.gov Precorrin-2 is then oxidized to factor II, also known as sirohydrochlorin. portlandpress.com This molecule serves as the substrate for cobalt insertion.
The chelation of cobalt into sirohydrochlorin is a critical step and is catalyzed by one of two distinct ATP-independent cobaltochelatases, either CbiK or CbiX, depending on the organism. portlandpress.com This early insertion of cobalt contrasts sharply with the aerobic pathway, where the cobalt-free intermediate, hydrogenobyrinic acid a,c-diamide, is the substrate for cobalt insertion. acs.org The product of this early cobalt chelation in the anaerobic pathway is cobalt-sirohydrochlorin (cobalt-factor II).
Table 1: Early Cobalt Insertion Precursors in Anaerobic Cob(III)yrinic Acid Biosynthesis
| Precursor | Description | Key Enzyme(s) |
| Uroporphyrinogen III | The initial tetrapyrrolic macrocycle. | - |
| Precorrin-2 | Formed by the methylation of uroporphyrinogen III at C-2 and C-7. | CobA or CysG |
| Sirohydrochlorin (Factor II) | The oxidized form of precorrin-2 and the direct substrate for cobalt insertion. | SirC |
| Cobalt-sirohydrochlorin (Cobalt-Factor II) | The product of cobalt insertion into sirohydrochlorin. | CbiK or CbiX |
Unique Methylation and Rearrangement Steps
Following the early insertion of cobalt, the anaerobic pathway involves a series of unique methylation and rearrangement reactions to transform cobalt-sirohydrochlorin into cob(III)yrinic acid. These steps are catalyzed by a suite of enzymes, primarily designated as "Cbi" (cobinamide biosynthesis) proteins.
The transformation begins with the methylation of cobalt-sirohydrochlorin at C-20 by the SAM-dependent methyltransferase CbiL, yielding cobalt-factor III. pnas.orgnih.gov Subsequently, the CbiH enzyme facilitates a ring contraction step, a hallmark of corrin ring biosynthesis, to produce cobalt-precorrin-4. pnas.org
From cobalt-precorrin-4, the pathway continues with a series of methylation and rearrangement events. While the intermediates are highly unstable, research has elucidated the functions of several Cbi enzymes. pnas.orgnih.gov CbiF, CbiG, CbiD, CbiJ, and CbiET are all involved in the subsequent transformations. pnas.orgnih.gov A key rearrangement is the 1,5-sigmatropic shift of a methyl group from C-11 to C-12, catalyzed by the methylmutase CbiC, which creates a quaternary carbon center. pnas.org This is one of the final steps in the formation of the cobyrinic acid structure.
One of the notable differences from the aerobic pathway is the mechanism of extrusion of the C-20 methyl group. In the anaerobic pathway, this is extruded as acetaldehyde. nih.gov This is in contrast to the aerobic pathway where the extruded fragment is acetic acid. nih.gov
Isolation and Characterization of Anaerobic Intermediates
A significant challenge in elucidating the anaerobic cobalamin pathway has been the inherent instability and oxygen sensitivity of its intermediates. nih.gov However, the use of homologous overproduction of biosynthetic enzymes from organisms like Bacillus megaterium has enabled the isolation and characterization of several key intermediates between uroporphyrinogen III and cobyrinic acid. pnas.orgnih.gov
Among the successfully isolated and characterized intermediates are cobalt-precorrin-6A, cobalt-precorrin-6B, and cobalt-precorrin-8. pnas.orgnih.gov The isolation of these compounds has been crucial in filling in the "black box" of the latter part of the anaerobic pathway.
Table 2: Characterization Techniques for Anaerobic Intermediates
| Technique | Application | Findings |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to determine the molecular weight of the intermediates. | Confirmed the addition of methyl groups at various stages, for instance, a 14 Da increase consistent with methylation to form cobalt-precorrin-6A. pnas.org |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | A powerful tool for studying the paramagnetic cobalt(II) center in the intermediates. | Revealed that the cobalt ion remains in the Co(II) oxidation state throughout the transformations and plays an active role in the interconversion of intermediates. The EPR spectra of these intermediates are characterized by a rhombic signal. pnas.orgnih.gov |
| UV-Visible Spectroscopy | Used to monitor the conversion of intermediates by observing changes in the absorption spectrum. | The final product, cob(II)yrinic acid, exhibits a typical B12-like spectrum with a Soret peak. pnas.org |
The "enzyme-trap" approach has also proven effective, where intermediates are isolated as tightly-bound enzyme-product complexes, which helps to stabilize these otherwise labile molecules.
Divergence and Convergence Points in Cobyrinic Acid Biosynthesis
The aerobic and anaerobic pathways for cobyrinic acid biosynthesis, while leading to the same final product, exhibit significant differences in their early stages and later converge.
Divergence:
The primary point of divergence occurs after the formation of precorrin-2. portlandpress.com
Anaerobic Pathway: Precorrin-2 is oxidized to sirohydrochlorin, into which cobalt is inserted by CbiK or CbiX.
Aerobic Pathway: Precorrin-2 is further methylated at C-20 by CobI to yield precorrin-3A. Cobalt insertion is delayed until the formation of hydrogenobyrinic acid a,c-diamide.
Another key difference is the ring contraction mechanism. The aerobic pathway utilizes molecular oxygen and the enzyme CobG, a monooxygenase, to facilitate this process. The anaerobic pathway, by contrast, achieves ring contraction without the need for oxygen, utilizing the CbiH enzyme.
Convergence:
Despite these early differences, the chemical transformations from cobalt-precorrin-5B to cob(II)yrinic acid in the anaerobic pathway are chemically very similar to the corresponding steps in the aerobic pathway. The pathways are believed to converge at the level of cob(II)yrinic acid a,c-diamide. From this point, the subsequent steps to assemble the final adenosylcobalamin are essentially identical in both pathways.
Table 3: Comparison of Aerobic and Anaerobic Pathways to Cobyrinic Acid
| Feature | Aerobic Pathway | Anaerobic Pathway |
| Oxygen Requirement | Oxygen-dependent | Oxygen-independent |
| Cobalt Insertion Point | Late (into hydrogenobyrinic acid a,c-diamide) | Early (into sirohydrochlorin) |
| Cobaltochelatase | CobNST complex (ATP-dependent) | CbiK or CbiX (ATP-independent) |
| Ring Contraction | Requires O2 and CobG (monooxygenase) | Oxygen-independent, catalyzed by CbiH |
| C-20 Fragment Extrusion | Acetic acid | Acetaldehyde |
| Key Intermediates | Precorrin-3A, Precorrin-4A, Hydrogenobyrinic acid | Cobalt-sirohydrochlorin, Cobalt-precorrin-4, Cobalt-precorrin-8 |
| Convergence Point | Cob(II)yrinic acid a,c-diamide | Cob(II)yrinic acid a,c-diamide |
Enzymology of Cob Iii Yrinic Acid Transformations
Adenosylation Reactions Involving Cob(I)yrinic Acid Intermediates
The formation of the unique cobalt-carbon (Co-C) bond, a hallmark of adenosylcobalamin (AdoCbl), is catalyzed by a family of ATP:corrinoid adenosyltransferases. These enzymes facilitate the transfer of an adenosyl group from ATP to a reduced cobalt ion within the corrin (B1236194) ring.
ATP:Corrinoid Adenosyltransferases (e.g., CbiA, CobO, BtuR, MMAB)
ATP:corrinoid adenosyltransferases are broadly classified into three main groups: CobA-type, PduO-type, and EutT-type, each often specialized for particular AdoCbl-dependent enzymes or for de novo AdoCbl synthesis psu.edu.
CbiA (CobA-type) : CbiA, found in bacteria such as Salmonella enterica and Pseudomonas denitrificans, is an ATP:cob(I)alamin adenosyltransferase that plays a critical role in the de novo biosynthesis of AdoCbl alfa-chemistry.comnih.govmdpi.com. It catalyzes the formation of the Co-C bond by transferring the adenosyl group from ATP to a transient cob(I)yrinic acid species generated within the enzyme's active site nih.govmdpi.com. CbiA is also involved in the assimilation of exogenous corrinoids uniprot.orgvulcanchem.com. In Salmonella typhimurium, CbiA is known to adenosylate cobyrinic acid a,c-diamide ebi.ac.uk.
CobO (CobA-type) : CobO, from organisms like Pseudomonas denitrificans, is an adenosyltransferase that converts cob(II)alamin to adenosylcob(III)alamin (AdoCbl) in the presence of ATP and an electron donor eragene.com. It has been shown to adenosylate cob(I)yrinic a,c-diamide, and its primary physiological function is inferred to be the adenosylation of this specific intermediate ctdbase.org.
BtuR : BtuR, a corrinoid adenosyltransferase in Escherichia coli, is required for both de novo synthesis of the corrin ring and the assimilation of exogenous corrinoids uniprot.orgvulcanchem.comnih.gov. It participates in the adenosylation of a variety of incomplete and complete corrinoids uniprot.orgvulcanchem.com. Overexpression of BtuR has been observed to confer a specific growth advantage with certain cobamide analogs, suggesting its contribution to optimal methionine synthase-dependent growth wikidoc.orgguidetopharmacology.org.
MMAB : The human mitochondrial ATP:cob(I)alamin adenosyltransferase, MMAB, is an enzyme of vitamin B12 metabolism that converts reduced cob(I)alamin to the adenosylcobalamin cofactor required for the functional activity of methylmalonyl-CoA mutase nih.govuni.luebi.ac.uknih.govnih.gov. Mutations in the human MMAB gene can lead to a block in adenosylcobalamin synthesis, resulting in methylmalonic aciduria uni.lunih.govnih.gov. MMAB generates adenosylcobalamin and can directly deliver the cofactor to methylmalonyl-CoA mutase, a process stimulated by ATP binding to MMAB ebi.ac.ukwikidata.org.
Substrate Specificity of Adenosyltransferases
The substrate specificity of ATP:corrinoid adenosyltransferases varies depending on the enzyme type and its role in the biosynthetic pathway. CobA-type adenosyltransferases, such as CobA from Salmonella enterica, appear to have broad specificity, capable of adenosylating a range of corrinoids, including those with varying substitutions on their corrin rings researchgate.netpnas.org. This broad specificity may offer an evolutionary advantage by allowing the recycling of corrinoids that have lost their upper ligand and facilitating the entry of exogenous corrinoids into the biosynthetic pathway researchgate.net. In contrast, CobO from Pseudomonas denitrificans exhibits specificity for cobyrinic acid a,c-diamide and other corrinoids later in the biosynthetic pathway ctdbase.orgresearchgate.net. MMAB specifically converts cob(I)alamin to adenosylcobalamin uni.luebi.ac.uknih.gov.
Mechanism of Co-C Bond Formation
The formation of the Co-C bond in adenosylcobalamin is a complex process catalyzed by ATP:corrinoid adenosyltransferases. This reaction typically involves two key steps: (I) the generation of a planar, four-coordinate cob(II)yrinic acid species to facilitate the reduction of Co(II) to Co(I), and (II) the subsequent transfer of the adenosyl group from ATP to the highly nucleophilic Co(I) ion uni.lu.
Spectroscopic and computational studies on CobA from Salmonella enterica provide insights into this mechanism. While cob(III)yrinic acid interacts weakly with CobA, cob(II)yrinic acid undergoes partial conversion to a unique paramagnetic species when preincubated with ATP nih.govmdpi.com. This "activated" species is characterized by an essentially square-planar Co(II) center lacking significant axial bonding interactions, suggesting a mechanism where the enzyme promotes the Co(II) to Co(I) reduction necessary for Co-C bond formation nih.govmdpi.com. The Co(I) species acts as a supernucleophile, attacking the target carbon atom of the cosubstrate (ATP) nih.gov. The enzyme ensures anoxic conditions for this reaction, as Co(II) or Co(I) ions are susceptible to oxidation uni.lu. The adenosyl group from ATP is transferred, and inorganic triphosphate (PPPi) is identified as the byproduct of the reaction catalyzed by CobA nih.govsdsc.edu.
Methylation and Amidation Processes in Corrin Ring Formation
The biosynthesis of the corrin ring, a central component of cobalamin, involves multiple methylation and amidation steps that modify the tetrapyrrole precursor.
SAM-Dependent Methyltransferases (e.g., CbiF, CbiE, CbiT, CbiC, CobL)
S-adenosyl-L-methionine (SAM) serves as the methyl donor for a series of methylation reactions that progressively modify the uroporphyrinogen III precursor into various precorrins, ultimately leading to cobyrinic acid. In bacteria, at least two distinct routes for corrin ring synthesis exist psu.edu.
Initial Methylations (e.g., CobA/CysG) : The biosynthesis begins with the transformation of uroporphyrinogen III into precorrin-2 (B1239101) (dihydrosirohydrochlorin) via two SAM-dependent methyltransferase reactions. This process involves a monomethylated intermediate, precorrin-1, and is catalyzed by enzymes like uroporphyrinogen methyltransferases (e.g., CobA or CysG) psu.eduresearchgate.net.
CbiF : CbiF is an SAM-dependent methyltransferase involved in the conversion of cobalt-precorrin-4 to cobalt-precorrin-5A or cobalt-precorrin-5B pnas.org.
CbiE and CbiT (often fused as CbiET or CobL) : In the anaerobic pathway, CbiE and CbiT work together to produce precorrin-8X. These enzymes are responsible for two methylations (at C-5 and C-15) in precorrin-6Y, along with the decarboxylation of the acetate (B1210297) side chain in ring C ebi.ac.uk. In the aerobic pathway, a single bifunctional enzyme, CobL, performs these functions ebi.ac.ukebi.ac.uk.
CbiC : CbiC (also known as CobH) functions as a precorrin-8X methylmutase, playing a role in a later stage of corrin ring modification wikipedia.org.
CobL : As mentioned above, CobL is a bifunctional enzyme that catalyzes the methylation of both C-5 and C-15 in precorrin-6Y to form precorrin-8X, along with a decarboxylation step uniprot.orgebi.ac.ukebi.ac.ukuniprot.org.
These methyltransferases sequentially add methyl groups to the corrinoid framework, leading to structural rearrangements and the formation of the characteristic corrin macrocycle psu.edupnas.orgasm.org.
Amidase Activities (e.g., CobB, CobQ)
Amidation reactions are crucial for converting the carboxylic acid side chains of corrinoid intermediates into amide groups, which is essential for the final structure of cobalamin. These reactions are ATP-dependent and typically utilize L-glutamine as the amide donor ebi.ac.ukresearchgate.netuniprot.org.
CobB : CobB is a homodimeric enzyme that catalyzes the amidation of the 'a' and 'c' side chains of hydrogenobyrinic acid or cobyrinic acid ebi.ac.ukebi.ac.ukresearchgate.netuniprot.org. This enzyme requires Mg2+/ATP and glutamine for its activity. The amidation process is sequential, with the 'c' side chain being amidated first, followed by the 'a' side chain, to produce hydrogenobyrinic acid a,c-diamide or cobyrinic acid a,c-diamide ebi.ac.ukresearchgate.netuniprot.org.
CobQ : CobQ, also known as CbiP, is the final amidase in the pathway. It amidates the remaining 'b', 'd', 'e', and 'g' side chains of adenosylcobyrinic a,c-diamide to generate adenosylcobyric acid researchgate.netresearchgate.netgenome.jp. Similar to CobB, this reaction is ATP- and glutamine-dependent researchgate.netresearchgate.net.
The concerted action of these amidases ensures the proper modification of the corrin ring side chains, which is vital for the subsequent steps in cobalamin biosynthesis and its biological function.
Structural and Mechanistic Insights into Associated Enzymes
Structural Biology of Corrin (B1236194) Ring Modifying Enzymes
The journey from a linear tetrapyrrole to the intricate corrin ring of cobalamin is orchestrated by a series of enzymes, many of which are S-adenosyl-L-methionine (SAM)-dependent methyltransferases. researchgate.net These enzymes catalyze the sequential methylation of the uroporphyrinogen III macrocycle, which is the foundational step in forming the corrin structure. pnas.org
One such enzyme, cobalt-precorrin-4 methyltransferase (CbiF), has been structurally characterized, revealing a two-domain architecture that creates a trough for binding S-adenosyl-L-homocysteine (AdoHcy), the byproduct of the methylation reaction. researchgate.net The positioning of AdoHcy and conserved amino acid residues helps to delineate the binding site for the precorrin substrate. researchgate.net This structural framework is a recurring theme among the six SAM-dependent methyltransferases involved in corrin ring biosynthesis. researchgate.net
The corrin ring itself is not a planar structure like the porphyrin ring found in heme. Instead, it adopts a flexible and puckered helical conformation. libretexts.orgresearchgate.net This inherent flexibility is crucial for its biological function, as it allows the corrin ring to act as an "entatic state module." This means the ring's geometry is pre-strained for catalysis, facilitating changes in the oxidation state of the central cobalt ion, which is essential for the diverse enzymatic reactions catalyzed by B12-dependent enzymes. researchgate.net The ligation of the cobalt ion induces conformational changes in the corrin ring, with the preferred coordination number changing with the oxidation state of the metal: six-coordinate for Co(III), five-coordinate for Co(II), and four-coordinate for Co(I). researchgate.net
Molecular Architecture of Cobalt Chelating Complexes (e.g., AAA+ Motor Complex of CobS and CobT)
The insertion of cobalt into the corrin ring is a critical, energy-dependent step in the aerobic biosynthesis pathway of cobalamin. This reaction is catalyzed by a multi-subunit enzyme complex known as cobaltochelatase. researchgate.net In aerobic organisms like Pseudomonas denitrificans, this complex is composed of three distinct subunits: CobN, CobS, and CobT. researchgate.netebi.ac.ukresearchgate.net
The CobS and CobT subunits assemble into a large 450,000-dalton complex that exhibits ATPase activity. researchgate.netfrontiersin.org This CobST complex has a distinct two-tiered ring structure, as revealed by electron microscopy. researchgate.net It belongs to the AAA+ (ATPases Associated with diverse cellular Activities) family of motor proteins. The hydrolysis of ATP by the CobST complex provides the energy required for the chelation reaction, which is carried out by the large 140,000-dalton subunit, CobN. researchgate.netresearchgate.net CobN is responsible for binding the hydrogenobyrinic acid a,c-diamide substrate. researchgate.netebi.ac.uk
Table 1: Subunits of Aerobic Cobaltochelatase
| Subunit | Approximate Molecular Weight (kDa) | Function |
| CobN | 140 | Binds the corrin substrate (hydrogenobyrinic acid a,c-diamide) and catalyzes cobalt insertion. researchgate.netresearchgate.net |
| CobS | 40 | Forms a complex with CobT and possesses ATPase activity. researchgate.netfrontiersin.org |
| CobT | 70 | Forms a complex with CobS and contributes to the ATPase motor function. researchgate.netfrontiersin.org |
Active Site Characterization of Corrinoid Adenosyltransferases
Corrinoid adenosyltransferases (ACATs) are a class of enzymes that catalyze the transfer of the adenosyl group from ATP to the cobalt ion of a corrinoid, forming the essential Co-C bond of coenzyme B12. uga.edu This reaction requires the cobalt ion to be in the highly reactive Co(I) state. uga.edu There are three main families of ACATs: CobA, PduO, and EutT. uga.edu
Structural and functional studies of the PduO-type adenosyltransferase from Lactobacillus reuteri (LrPduO) have provided significant insights into the active site architecture. nih.govpsu.edu The crystal structure of LrPduO, solved at high resolution, reveals that the enzyme is a trimer, with the active site located at the interface between two adjacent subunits. psu.eduacs.org
A key feature of the active site is a novel ATP-binding motif located at the N-terminus of the protein. nih.gov Co-crystallization with Mg-ATP has shown a specific N-terminal loop that forms the lower part of the active site, with the other half contributed by the neighboring subunit. nih.gov Kinetic analyses of LrPduO suggest an ordered binding mechanism where ATP binds first, followed by the cobalamin substrate. psu.edu The structure also provides visual evidence for a "base-off" four-coordinate cob(II)alamin intermediate, which is crucial for facilitating the reduction of Co(II) to Co(I) within the active site. acs.org This displacement of the lower ligand raises the redox potential, making the reduction by physiological reductants possible. uga.edu
Table 2: Kinetic Parameters for Lactobacillus reuteri PduO
| Substrate | Km (μM) | kcat (s-1) |
| ATP | 2.2 | 0.025 nih.gov |
| Cobalamin | 0.13 | 0.025 nih.gov |
Cofactor Binding and Substrate Channeling in Reductases
The reduction of the cobalt ion is a prerequisite for adenosylation. This process typically occurs in two single-electron reduction steps: from Co(III) to Co(II), and then from Co(II) to Co(I). nih.gov Enzymes known as corrinoid reductases catalyze these transformations.
In Pseudomonas denitrificans, an NADH-dependent flavoenzyme, cob(II)yrinic acid a,c-diamide reductase, has been purified and characterized. asm.org This enzyme is responsible for reducing the Co(II) state of various corrinoids to the Co(I) state, which is the substrate for the adenosyltransferase. asm.org Similarly, in Salmonella enterica, the NAD(P)H:flavin oxidoreductase, known as Fre, has been identified as the enzyme responsible for cob(II)alamin reductase activity. nih.gov
Reductive dehalogenases, another class of corrinoid-containing enzymes, offer further insights into cofactor binding and substrate access. frontiersin.org In some of these enzymes, the active site is accessible through a substrate tunnel, with the cobalt ion of the corrinoid cofactor located at the center of this channel. frontiersin.org The corrinoid cofactor is often bound in a "base-off" conformation, where the lower axial ligand is displaced. This configuration, sometimes stabilized by a weakly coordinating water or hydroxyl group, facilitates the efficient reduction of the cobalt ion during the catalytic cycle. db-thueringen.de Electron transfer to the corrinoid is often mediated by a series of iron-sulfur clusters that act as a "conductive wire". frontiersin.org
The corrin reductase (CobR) from Brucella melitensis provides a model for understanding the link between the two-electron reduction from NADH and the single-electron reduction of Co(II) to Co(I). researchgate.net This enzyme binds FAD as a cofactor, and studies have revealed a mechanistic asymmetry within the CobR dimer that likely facilitates this electron transfer cascade. researchgate.net
Genetic and Metabolic Engineering of Cob Iii Yrinic Acid Pathways
Pathway Elucidation and Reconstruction in Model Organisms
The journey to produce cobalamin involves two main de novo biosynthetic routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. sciencenet.cnasm.org These pathways differ primarily in the timing of cobalt insertion into the macrocycle. sciencenet.cnucl.ac.uk
The aerobic pathway, extensively studied in Pseudomonas denitrificans, is characterized by a "late" cobalt insertion. sciencenet.cnresearchgate.net In this route, the corrin (B1236194) ring is almost fully constructed and contracted before cobalt is chelated. The enzyme complex responsible for this step, cobaltochelatase (composed of CobN, CobS, and CobT proteins), inserts Co²⁺ into hydrogenobyrinic acid a,c-diamide in an ATP-dependent reaction. researchgate.net The complete step-by-step synthesis from uroporphyrinogen III to adenosylcobyric acid in P. denitrificans has been elucidated, involving the isolation and characterization of numerous intermediates. psu.edu
Conversely, the anaerobic pathway, elucidated in organisms like Bacillus megaterium and Salmonella enterica serovar Typhimurium, features an "early" cobalt insertion. sciencenet.cnpnas.org Here, cobalt is inserted into precorrin-2 (B1239101), an early intermediate in the pathway. sciencenet.cn This reaction is catalyzed by a different type of chelatase, such as CbiK in S. typhimurium or CbiX, and does not depend on ATP. ucl.ac.uknih.gov The subsequent intermediates in this pathway are cobalt-containing complexes. Studying the anaerobic pathway in B. megaterium has allowed for the isolation of all intermediates between uroporphyrinogen III and cobyrinic acid, providing a complete picture of the enzymatic steps involved. pnas.org
The elucidation of these pathways has provided a genetic and enzymatic "toolkit" for reconstructing cobalamin synthesis in more tractable model organisms. pnas.org
Heterologous Expression Systems for Biosynthesis (e.g., Escherichia coli)
Escherichia coli, a fast-growing and genetically tractable bacterium, has emerged as an attractive host for the heterologous production of vitamin B12. nih.govukri.org Although E. coli does not naturally synthesize cobalamin de novo, it possesses a salvage pathway that can convert later-stage intermediates into the final coenzyme. nih.gov
Researchers have successfully engineered E. coli to produce vitamin B12 by introducing the entire de novo aerobic biosynthetic pathway. nih.govresearchgate.net This monumental task was achieved by assembling the required genes from multiple bacterial sources into functional modules. In one landmark study, 28 heterologous genes from organisms including Rhodobacter capsulatus, Brucella melitensis, and Sinorhizobium meliloti were organized into engineered modules. nih.gov
A typical modular approach for de novo vitamin B12 synthesis in E. coli includes:
Module 1 : Enzymes for the conversion of the endogenous precursor uroporphyrinogen III (Uro'gen III) to hydrogenobyrinic acid (HBA). nih.gov
Module 2 : Enzymes like CobB and the CobN,S,T complex that convert HBA to cob(II)yrinic acid a,c-diamide (CBAD). nih.govresearchgate.net
Module 3 : Cobalt transport proteins (e.g., CbiM, N, Q, O) to ensure sufficient intracellular cobalt supply, which was found to be a critical bottleneck. nih.gov
Module 4 & 5 : Enzymes for the conversion of CBAD through several steps to adenosylcobalamin (AdoCbl), the active coenzyme form. nih.govresearchgate.net
This modular engineering demonstrated that a complex pathway with several dozen proteins can be successfully transferred between organisms, paving the way for industrial production in a well-established host like E. coli. nih.govresearchgate.net
Strategies for Enhanced Production of Cobyrinic Acid and Derivatives
Initial attempts at heterologous expression often result in low yields. Consequently, various metabolic engineering strategies have been employed to optimize the production of cobyrinic acid and its derivatives, significantly increasing final titers. wikipedia.orgnih.gov
Key strategies for enhancing production include:
Boosting Precursor Supply : The production of Uro'gen III, the first committed precursor, is a common rate-limiting step. Overexpressing the hem genes (hemA, B, C, D) responsible for its synthesis from 5-aminolevulinic acid (ALA) while simultaneously knocking down competing pathways, such as heme biosynthesis, has been shown to increase the flux towards cobalamin intermediates. nih.govnih.gov
Overcoming Enzyme Bottlenecks : Identifying and addressing bottlenecks within the heterologous pathway is crucial. For instance, the cobalt chelation step was found to be inefficient in early engineered E. coli strains. Expressing dedicated cobalt transporters and ensuring the balanced expression of the cobaltochelatase subunits (CobN, S, and T) were necessary to improve the conversion of HBA to CBAD. nih.govresearchgate.net
Optimization of Fermentation Conditions : Fine-tuning culture conditions plays a significant role in maximizing yield. This includes optimizing the growth medium by supplementing key precursors like glycine (B1666218) and succinic acid, and controlling physical parameters such as temperature. nih.govresearchgate.net For example, a temperature shift during fermentation was found to enhance production in engineered E. coli. researchgate.net
Rational and Random Screening : A combination of rational design, based on pathway knowledge, and random mutagenesis followed by high-throughput screening can be used to develop high-yielding strains. ukri.org
Through a combination of these strategies, researchers have increased the vitamin B12 yield in engineered E. coli by over 250-fold, achieving production levels up to 307 µg per gram of dry cell weight. nih.gov
**Table 1: Metabolic Engineering Strategies for Enhanced Cobalamin Production in *E. coli***
| Strategy | Target | Genetic/Process Modification | Outcome | Reference(s) |
|---|---|---|---|---|
| Precursor Enhancement | Uroporphyrinogen III (Uro'gen III) | Overexpression of hem genes; knockdown of competing heme pathway genes. | Increased availability of the initial precursor for the cobalamin pathway. | nih.gov |
| Cobalt Uptake & Chelation | Cobalt availability and insertion | Heterologous expression of cobalt transport proteins (CbiM,N,Q,O); optimized expression of CobN,S,T chelatase complex. | Alleviated bottleneck in cobalt insertion, improving conversion of HBA to CBAD. | nih.gov |
| Pathway Balancing | Expression of pathway enzymes | Use of bicistronic gene designs and promoter optimization to balance the expression of sequential enzymes. | Improved flux through specific steps of the pathway, such as the conversion of AdoCbi-P. | researchgate.net |
| Fermentation Optimization | Culture environment | Optimization of medium components (glycine, succinic acid, betaine) and growth temperature. | Increased final product titer. | nih.gov |
Regulation of Cobalamin Biosynthesis Genes Affecting Cobyrinic Acid Levels
The expression of the cobalamin (cob) biosynthetic operons is tightly regulated at multiple levels to prevent the costly overproduction of this complex molecule. These regulatory mechanisms directly impact the cellular levels of pathway intermediates, including cobyrinic acid.
In organisms like Salmonella typhimurium, transcription of the cob operon is subject to several layers of control:
End-product Repression : The final product, adenosylcobalamin (Ado-Cbl), represses the expression of the biosynthetic genes. nih.govresearchgate.net This feedback inhibition occurs through a post-transcriptional mechanism involving a highly conserved RNA structure in the 5' untranslated region (5' UTR) of the mRNA, known as a riboswitch or B12-element. asm.orgresearchgate.net Direct binding of Ado-Cbl to the riboswitch induces a conformational change in the RNA, leading to either transcription termination or inhibition of translation initiation. researchgate.net
Oxygen Repression : Cobalamin biosynthesis is repressed by the presence of molecular oxygen. nih.gov This control is independent of the transcriptional effects mediated by the riboswitch. Even when transcription is artificially stimulated, cobalamin synthesis does not occur under aerobic conditions in some native producers, indicating additional oxygen-triggered control mechanisms are at play. nih.gov
Catabolite Repression : The cob genes appear to be subject to catabolite repression, with maximal expression observed under anaerobic respiration conditions using specific carbon sources like glycerol-fumarate. nih.gov The addition of cyclic AMP (cAMP) can stimulate transcription, but it is not the primary mediator of aerobic control. nih.gov
Understanding these regulatory networks is essential for metabolic engineering. To maximize the production of cobyrinic acid and other intermediates, these native feedback controls often need to be bypassed or modified in heterologous production hosts. ukri.org
Synthetic and Mechanistic Studies of Cob Iii Yrinic Acid and Analogs
Biomimetic Synthesis Approaches to Corrin (B1236194) Core Structures
The total synthesis of vitamin B12, a monumental achievement in organic chemistry, has inspired the development of more efficient and biomimetic strategies to construct the intricate corrin macrocycle of cobyrinic acid. rsc.org Nature utilizes two distinct pathways for the de novo biosynthesis of cobalamin: an aerobic route and an anaerobic route. researchgate.net The anaerobic pathway, once considered enigmatic due to the instability of its intermediates, has been a significant focus of biomimetic studies. researchgate.net
Researchers have successfully demonstrated a "one-pot" enzymatic synthesis of cobyrinic acid using a multi-staged approach with 15 enzymes, achieving a yield of approximately 30%. researchgate.net This biomimetic method highlights the efficiency of enzymatic cascades in constructing complex natural products from simple precursors like 5-aminolevulinic acid. researchgate.net
A key strategy in the chemical synthesis of the corrin structure involves the photochemical A/D-secocorrin-corrin cycloisomerization. researchgate.net This reaction mimics a crucial step in the biosynthetic pathway and has been instrumental in the synthesis of various corrinoids. The process involves the irradiation of a secocorrinoid precursor, leading to the formation of the characteristic corrin macrocycle. rsc.org For instance, the synthesis of a zinc analogue, zincobyric acid, was achieved starting from hydrogenobyric acid, showcasing the versatility of these synthetic methodologies. researchgate.net
Rational Design and Synthesis of Cobyrinic Acid Derivatives
The rational design and synthesis of cobyrinic acid derivatives have opened avenues for creating novel compounds with tailored properties. These "metbalamins," where the central cobalt ion is replaced by other metals, are of particular interest. uzh.ch The synthesis of such derivatives often involves the demetallation of the natural corrinoid, which can be challenging as it risks destroying the macrocycle, followed by remetallation with a different metal ion. uzh.ch
One successful approach involves the reductive demetallation of a seco-corrinoid intermediate, followed by re-metallation. For example, a 5,6-dioxo-5,6-seco-Coαβ-dicyano heptamethyl cobyrinate was reductively demetallated and then treated with nickel(II) acetate (B1210297) to yield the corresponding Ni(II) complex. uzh.ch This strategy allows for the creation of metal-modified B12 derivatives that retain the core structure but exhibit altered physicochemical and catalytic properties. uzh.chrsc.org
Furthermore, selective chemical modifications of the corrin periphery have been explored to create derivatives with specific functionalities. icho.edu.pl For instance, the synthesis of dicyano-14,15-dioxo-cobyrinic acid heptamethyl ester and dicyano-5,6-dioxo-cobyrinic acid heptamethyl ester has been reported, demonstrating the ability to introduce carbonyl functionalities at specific positions on the corrin ring. uzh.ch These modifications can influence the electronic properties and reactivity of the central metal ion.
Elucidation of Reaction Intermediates and Transition States
Understanding the reaction intermediates and transition states in both the biosynthesis and chemical synthesis of cobyrinic acid is crucial for optimizing reaction conditions and designing new synthetic routes. In the anaerobic biosynthetic pathway, many intermediates between uroporphyrinogen III and cobyrinic acid have been isolated and characterized. researchgate.net These include cobalt-precorrin-6A, cobalt-precorrin-6B, and cobalt-precorrin-8. researchgate.net The characterization of these transient species has been made possible through techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net
Reaction intermediates are essentially stable molecules formed during a multi-step reaction, existing in a potential energy valley between reactants and products. fiveable.metutorchase.com In contrast, transition states represent the highest energy points along the reaction coordinate and are inherently unstable. tutorchase.com Computational methods, such as density functional theory (DFT), have become invaluable tools for modeling transition states and elucidating reaction mechanisms that are difficult to study experimentally. e3s-conferences.org
In the context of cobyrinic acid synthesis, intermediates often involve phosphorylated species. For example, the enzymatic amidation of the carboxylate groups on cobyrinic acid proceeds through a phosphorylated intermediate. nih.gov The study of these intermediates has revealed a sequential and dissociative mechanism for the multiple amidation reactions catalyzed by enzymes like cobyric acid synthetase. nih.govacs.org
Applications in Catalysis and Coordination Chemistry (excluding direct applications in human health)
The unique coordination chemistry of cob(III)yrinic acid and its derivatives makes them attractive candidates for various catalytic applications beyond their biological roles. researchgate.netijarst.in The central metal ion, housed within the flexible corrin macrocycle, can access multiple oxidation states, enabling it to participate in a range of redox reactions. nih.gov
Cobalamins and their synthetic analogs have shown promise as catalysts for the reductive dehalogenation of alkyl halides. researchgate.net For instance, cobalt(I) cobalamin is an efficient catalyst for the hydrogenolysis of chloroacetonitrile. researchgate.net The catalytic cycle involves the formation of an alkyl-cobalt(III) intermediate, which is then further reduced. researchgate.net
Furthermore, metal-substituted derivatives of cobyrinic acid have been investigated for their catalytic activity. A nickel-containing corrin, 5,6-dihydroxy-heptamethyl niIIbyrinate, has been synthesized and shown to mimic the activity of cofactor F430, which is involved in methane (B114726) biosynthesis. uzh.chrsc.org This synthetic analogue can undergo a reversible one-electron reduction to a catalytically active Ni(I) state, which can then be used in electrocatalytic reductions, such as the dehalogenation of 2-chloroacetonitrile. rsc.org The development of such biomimetic catalysts holds potential for applications in sustainable chemistry and energy production. mdpi.com
Advanced Analytical Methodologies for Cob Iii Yrinic Acid Research
Spectroscopic Characterization Techniques (e.g., UV-Vis, NMR, EPR)
Spectroscopic methods are indispensable for probing the electronic and structural properties of cob(III)yrinic acid. These techniques provide detailed information on the coordination environment of the central cobalt ion and the structure of the corrin (B1236194) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the intricate molecular structure of cob(III)yrinic acid in solution. These techniques provide information on the connectivity of atoms and the stereochemistry of the molecule. However, the paramagnetic nature of the Co(II) state, a potential reduction product, can lead to significant line broadening, complicating spectral interpretation. For the diamagnetic Co(III) state of cob(III)yrinic acid, detailed structural information can be obtained, although challenges remain due to the complexity of the molecule and potential for aggregation. nih.govnih.govexplorationpub.comresearchgate.netresearchgate.net Advanced multi-dimensional NMR techniques are often required for complete signal assignment.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying the paramagnetic Co(II) state of corrinoids. While the primary focus of this article is on cob(III)yrinic acid, understanding its potential reduction to the Co(II) state is crucial in many biological contexts. EPR can provide detailed information about the electronic structure and the coordination environment of the Co(II) ion, which is EPR active. The g-values and hyperfine coupling constants obtained from EPR spectra can reveal the nature of the axial ligands and the geometry of the cobalt center.
Chromatographic Separation and Identification (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for the separation and purification of cob(III)yrinic acid from complex biological matrices and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of vitamin B12 and its precursors. mdpi.comphenomenex.comptfarm.plresearchgate.netservice.gov.uknih.govgoogle.com Reversed-phase HPLC (RP-HPLC) with C18 columns is commonly employed for the separation of corrinoids. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, is optimized to achieve efficient separation of the various B12 vitamers and their biosynthetic intermediates. service.gov.uk Detection is often performed using a UV-Vis detector, monitoring the characteristic absorbance wavelengths of the corrinoids. ptfarm.plservice.gov.uk Ion-pair RP-HPLC can also be utilized to improve the retention and separation of these polar, ionic compounds. ptfarm.pl
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for the identification and quantification of cob(III)yrinic acid. mdpi.comphenomenex.comnih.govresearchgate.net LC-MS combines the powerful separation capabilities of HPLC with the precise mass determination of MS. This technique is particularly valuable for analyzing the intermediates of the cobalamin biosynthesis pathway present at low concentrations in complex biological extracts. nih.govresearchgate.net
| Parameter | HPLC | LC-MS |
| Principle | Separation based on polarity | Separation based on polarity coupled with mass-to-charge ratio detection |
| Stationary Phase | Typically C18 reversed-phase | Typically C18 reversed-phase |
| Mobile Phase | Aqueous buffer/Organic solvent | Aqueous buffer/Organic solvent (volatile buffers preferred) |
| Detection | UV-Vis | Mass Spectrometry (e.g., ESI-MS/MS) |
| Sensitivity | Lower | Higher |
| Selectivity | Moderate | High |
Mass Spectrometric Analysis for Structure Confirmation and Metabolite Profiling
Mass spectrometry (MS) is a critical tool for the definitive identification and structural elucidation of cob(III)yrinic acid and for profiling its related metabolites.
Structure Confirmation: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of cob(III)yrinic acid. Tandem mass spectrometry (MS/MS) is employed to obtain structural information through the analysis of fragmentation patterns. nih.govnii.ac.jpnih.govresearchgate.net By inducing fragmentation of the parent ion, characteristic product ions are generated that correspond to specific structural motifs within the molecule, such as the corrin ring and its side chains. This fragmentation data is invaluable for confirming the identity of cob(III)yrinic acid and distinguishing it from other related corrinoids.
Metabolite Profiling: LC-MS-based metabolomic approaches are increasingly being used to study the vitamin B12 biosynthesis pathway. nih.govnih.govresearchgate.netasm.orgresearchgate.net These methods allow for the simultaneous detection and relative quantification of multiple intermediates, including cob(III)yrinic acid, within a biological system. nih.govnih.govresearchgate.net This provides a comprehensive snapshot of the metabolic state of the pathway and can be used to identify bottlenecks or regulatory points. By comparing the metabolite profiles of different organisms or under different growth conditions, researchers can gain a deeper understanding of the intricacies of cobalamin synthesis. nih.govnih.govresearchgate.netresearchgate.net
| Technique | Application in Cob(III)yrinic Acid Research |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. |
| LC-MS Based Metabolomics | Simultaneous detection and quantification of biosynthetic intermediates for pathway analysis. |
Q & A
Q. What is the role of cob(III)yrinic acid a,c-diamide in vitamin B₁₂ biosynthesis?
Cob(III)yrinic acid a,c-diamide is a critical intermediate in the aerobic biosynthesis of vitamin B₁₂. It is reduced to cob(I)yrinic acid a,c-diamide by the enzyme cob(II)yrinic acid a,c-diamide reductase (EC 1.16.8.1), followed by adenosylation via cob(I)yrinic acid adenosyltransferase (EC 2.5.1.17) to form adenosylcobyrinic acid a,c-diamide. This step is essential for subsequent amidation and nucleotide loop assembly to yield functional B₁₂ cofactors . Methodological Insight : To confirm its role, use isotopic labeling (e.g., ⁶⁰Co) in Propionibacterium cultures, followed by LC-MS to track intermediates. Enzyme activity assays (e.g., NADH-dependent reductase activity) can validate catalytic steps .
Q. Which enzymes are essential for converting cob(II)yrinic acid to adenosylcobalamin?
Key enzymes include:
- Cob(II)yrinic acid reductase (bluB/cobT2): Reduces Co²⁺ to Co⁺.
- CobA2 (adenosyltransferase) : Transfers the adenosyl group from ATP.
- CobQ, CobD, CobU, CobS : Catalyze amidation, phosphorylation, and nucleotide loop assembly. Methodological Insight : Use gene knockout strains (e.g., Pseudomonas denitrificans) to assess pathway disruptions. Couple enzyme assays with HPLC to quantify intermediate accumulation .
Q. How is enzyme specificity for cob(III)yrinic acid derivatives measured experimentally?
Substrate-specific activity assays compare catalytic efficiency using analogs like cob(II)yrin acid, cob(II)inamide, and GDP-cob(II)inamide. Activity is quantified as a percentage relative to cob(II)yrin acid (set at 100%). For example, cob(II)yrinic acid a,c-diamide shows 52–75% activity in reductase assays, highlighting substrate preference . Methodological Insight : Perform kinetic assays (e.g., Michaelis-Menten plots) under controlled redox conditions. Use SDS-PAGE to verify enzyme purity (>85%) and avoid interference from contaminants .
Advanced Research Questions
Q. How can metabolic flux analysis optimize cob(III)yrinic acid production in coupled fermentation?
Metabolic flux analysis (MFA) models carbon and nitrogen flow through the B₁₂ pathway. For example, in Propionibacterium freudenreichii, MFA identifies bottlenecks in uroporphyrinogen III conversion to cobyrinic acid. By upregulating cobG and cobJ, flux toward cob(III)yrinic acid a,c-diamide increases by 30–40% . Methodological Insight : Use ¹³C-labeled glucose to trace isotopic enrichment in intermediates. Combine with genome-scale metabolic models (GEMs) for predictive optimization .
Q. What experimental strategies resolve contradictions in cob(II)yrinic acid reductase activity across assays?
Discrepancies in activity (e.g., 52% vs. 75% for cob(II)yrinic acid a,c-diamide in Assays 1 and 2) arise from variations in oxygen levels, cofactor availability (NADH/ATP), or enzyme isoforms. To address this:
Q. How do structural studies inform the mechanism of cob(I)yrinic acid adenosyltransferase?
X-ray crystallography of Salmonella enterica CobA (PDB: 4HUT) reveals a conserved ATP-binding pocket and cobalt coordination geometry. The enzyme positions ATP’s γ-phosphate near cob(I)yrinic acid’s Co⁺, enabling adenosyl transfer. Mutating residues like Asp42 disrupts Mg²⁺ coordination, reducing activity by >90% . Methodological Insight : Employ cryo-EM for dynamic conformational analysis. Pair with quantum mechanics/molecular mechanics (QM/MM) simulations to model electron transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
